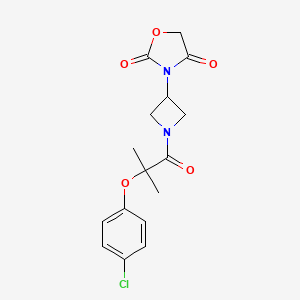![molecular formula C15H18FNOS B2414792 (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1795358-02-9](/img/structure/B2414792.png)
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as RTI-111, is a synthetic compound that belongs to the class of phenyltropanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. RTI-111 is known to interact with the dopamine transporter, a protein that plays a critical role in the regulation of dopamine levels in the brain.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
The compound (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone and its derivatives have been synthesized and structurally characterized. For instance, a study described the synthesis and crystal structure of a similar compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, showcasing its potential applications in material science and pharmaceuticals due to the biological activities of substituted thiophenes (Nagaraju et al., 2018).
Antibacterial Activity
Derivatives of the mentioned compound have been synthesized and studied for their antibacterial properties. A study reported the synthesis and biological activity of a novel class of derivatives, particularly focusing on their antibacterial activity, indicating a potential application in combating bacterial infections (Reddy et al., 2011).
Structural Analysis and Theoretical Studies
The compound's derivatives have also been a subject of comprehensive structural analysis and theoretical studies. Research has been conducted on catalyst- and solvent-free synthesis of related compounds, followed by crystallographic analysis and theoretical studies using density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). This indicates the compound's relevance in the field of chemical synthesis and theoretical chemistry.
Chemical Synthesis and Modification
The compound's framework has been utilized in the synthesis of various derivatives with potential biological activity. Studies have reported the synthesis of analogues and investigated their interactions with biological receptors, suggesting the compound's utility in the development of new pharmacological agents (Zhang et al., 2006), (Nagaraj et al., 2018).
Propiedades
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAQOROWSSPTIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

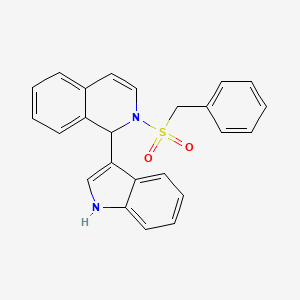
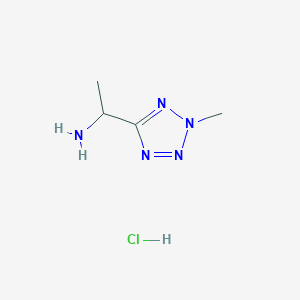
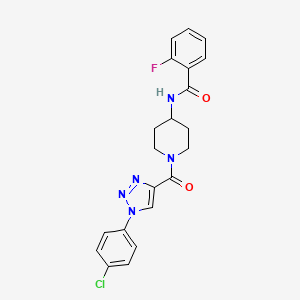

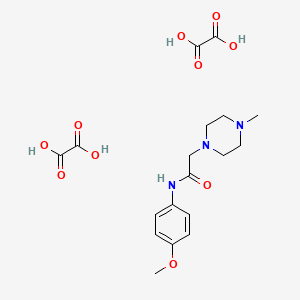

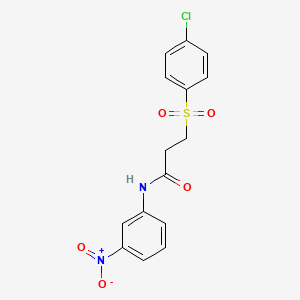
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/no-structure.png)
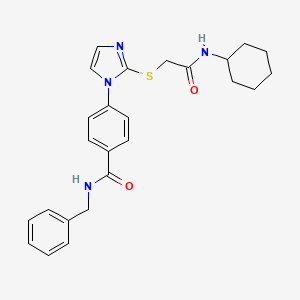


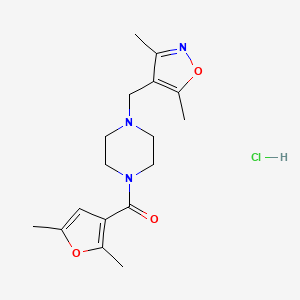
![2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2414726.png)
